Cas no 326822-02-0 ((Bathocuproine)NiBr2)

Technical Introduction: (Bathocuproine)NiBr₂ (Bathocuproine)NiBr₂ is a nickel(II) coordination complex featuring bathocuproine (4,7-diphenyl-1,10-phenanthroline) as a bidentate ligand. This compound is notable for its well-defined electronic structure and stability, making it useful in catalytic and materials science applications. The bathocuproine ligand enhances the complex’s solubility in organic solvents and modulates its redox properties, facilitating its role in cross-coupling reactions and photophysical studies. The Ni(II) center provides a cost-effective alternative to noble metal catalysts while maintaining reactivity. (Bathocuproine)NiBr₂ is particularly valued for its potential in organic electronics and as a precursor for designing advanced coordination frameworks.
(Bathocuproine)NiBr2 structure
(Bathocuproine)NiBr2 structure
Product name:(Bathocuproine)NiBr2
CAS No:326822-02-0
MF:C26H20Br2N2Ni
MW:578.95
CID:4786714
PubChem ID:166604246

(Bathocuproine)NiBr2 Chemical and Physical Properties

Names and Identifiers

    • (Bathocuproine)NiBr2
    • AT25698
    • CID 162341974
    • (Bathocuproine)NiBr2[(Bathocuproine)NiBr2
    • (2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline)nickel dibromide
    • 326822-02-0
    • AKOS040768498
    • dibromonickel;2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline
    • Inchi: 1S/C26H20N2.2CH3.2BrH.Ni/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17;;;;;/h3-16H,1-2H3;2*1H3;2*1H;/q;2*-1;;;+4/p-2
    • InChI Key: JSWTVHXPLOCMRZ-UHFFFAOYSA-L
    • SMILES: Br[Ni+2]Br.N1C(C)=CC(C2C=CC=CC=2)=C2C=CC3=C(C4C=CC=CC=4)C=C(C)N=C3C=12.[CH3-].[CH3-]

Computed Properties

  • Exact Mass: 607.97957 g/mol
  • Monoisotopic Mass: 605.98162 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 2
  • Complexity: 468
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8
  • Molecular Weight: 609.0

Experimental Properties

  • Melting Point: >300 °C

(Bathocuproine)NiBr2 Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

(Bathocuproine)NiBr2 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RM220-200mg
(Bathocuproine)NiBr2
326822-02-0 98+%
200mg
316.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RM220-50mg
(Bathocuproine)NiBr2
326822-02-0 98+%
50mg
186.0CNY 2021-07-17
eNovation Chemicals LLC
Y1264183-25g
(Bathocuproine)NiBr2
326822-02-0 98%
25g
$1170 2024-06-05
eNovation Chemicals LLC
Y1264183-5g
(Bathocuproine)NiBr2
326822-02-0 98%
5g
$505 2025-02-21
Aaron
AR01KKR7-100mg
(Bathocuproine)NiBr2
326822-02-0 98%
100mg
$44.00 2025-02-11
Aaron
AR01KKR7-1g
(Bathocuproine)NiBr2
326822-02-0 98%
1g
$130.00 2025-02-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4669-25g
Nickel, dibromo(2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline-κN1,κN10)-, (T-4)-
326822-02-0 95%
25g
¥8355.0 2024-04-20
eNovation Chemicals LLC
Y1264183-1g
(Bathocuproine)NiBr2
326822-02-0 98%
1g
$185 2025-02-19
eNovation Chemicals LLC
Y1264183-25g
(Bathocuproine)NiBr2
326822-02-0 98%
25g
$1260 2025-02-21
eNovation Chemicals LLC
Y1264183-25g
(Bathocuproine)NiBr2
326822-02-0 98%
25g
$1260 2025-02-19

Additional information on (Bathocuproine)NiBr2

Recent Advances in the Study of (Bathocuproine)NiBr2 (CAS: 326822-02-0) in Chemical Biology and Pharmaceutical Research

The compound (Bathocuproine)NiBr2 (CAS: 326822-02-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique catalytic and structural properties. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, mechanistic insights, and potential applications in drug development and chemical biology.

Recent studies have highlighted the role of (Bathocuproine)NiBr2 as a versatile catalyst in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules. The compound's ability to facilitate C-C and C-N bond formations under mild conditions has been particularly noteworthy. Researchers have demonstrated its efficacy in the synthesis of bioactive molecules, including potential drug candidates for oncology and infectious diseases.

In addition to its catalytic applications, (Bathocuproine)NiBr2 has been investigated for its structural and electronic properties. Advanced spectroscopic techniques, such as X-ray crystallography and NMR spectroscopy, have revealed detailed insights into its coordination geometry and electronic configuration. These studies have provided a foundation for understanding its reactivity and potential modifications to enhance its performance in various chemical transformations.

One of the most promising applications of (Bathocuproine)NiBr2 is in the field of photoredox catalysis. Recent work has shown that this compound can act as a photosensitizer, enabling light-driven chemical reactions with high efficiency and selectivity. This property opens new avenues for sustainable and energy-efficient synthetic methodologies, which are increasingly important in green chemistry initiatives.

Furthermore, the biocompatibility and low toxicity of (Bathocuproine)NiBr2 have made it a candidate for biomedical applications. Preliminary studies suggest its potential use in targeted drug delivery systems and as a contrast agent in imaging technologies. However, further in vivo studies are required to fully assess its safety and efficacy in these contexts.

In conclusion, (Bathocuproine)NiBr2 (CAS: 326822-02-0) represents a multifaceted tool in chemical biology and pharmaceutical research. Its catalytic versatility, structural uniqueness, and potential biomedical applications underscore its importance in advancing both fundamental science and applied technologies. Future research should focus on optimizing its properties and exploring novel applications to fully realize its potential in these fields.

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Purity:99%/99%
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